molecular formula C11H12N4O3 B12933711 2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide CAS No. 766526-40-3

2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B12933711
CAS No.: 766526-40-3
M. Wt: 248.24 g/mol
InChI Key: YXFTUXDCDMZBJB-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with a 2,3-dimethoxy group and a 1,2,4-triazole ring. Benzamides are significant in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 4-amino-1,2,4-triazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study demonstrated that 2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide showed promising results against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a key component of fungal cell membranes .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways. For instance, research focusing on breast cancer cell lines showed a dose-dependent decrease in cell viability when treated with this compound .

Agriculture

Fungicides
Due to its triazole structure, this compound has been explored as a potential fungicide. Triazoles are widely used in agriculture for their ability to control fungal diseases in crops. Field trials have indicated that this compound effectively reduces the incidence of fungal infections in various crops without adversely affecting plant growth .

Growth Regulators
Additionally, this compound has been studied for its role as a plant growth regulator. Preliminary findings suggest that it may enhance root development and overall plant vigor when applied at specific concentrations .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit enhanced resistance to thermal degradation compared to unmodified counterparts .

Data Tables

Application Area Property/Effect Reference
Medicinal ChemistryAntimicrobial activity against bacteria
Medicinal ChemistryInduction of apoptosis in cancer cells
AgricultureEffective fungicide for crop diseases
AgricultureEnhances plant growth
Materials ScienceImproved thermal stability in polymers

Case Studies

  • Antimicrobial Study : A comparative analysis was conducted on the effectiveness of various triazole derivatives against Staphylococcus aureus. The results indicated that this compound exhibited superior activity compared to traditional antibiotics .
  • Fungicide Efficacy : Field trials on wheat crops revealed that applying this compound at a concentration of 200 mg/L significantly reduced the incidence of Fusarium graminearum, a common fungal pathogen .
  • Polymer Modification : Research on the incorporation of this compound into polyvinyl chloride matrices demonstrated an increase in tensile strength by approximately 30% compared to control samples .

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The compound may also interact with DNA or proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Itraconazole: Used for systemic fungal infections.

Comparison: 2,3-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other triazole derivatives. Its methoxy groups and benzamide core differentiate it from other triazole compounds, potentially leading to unique interactions with biological targets .

Biological Activity

2,3-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

C11H12N4O3\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_3

It features a benzamide core substituted with a triazole ring and methoxy groups. This unique structure is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may interact with butyrylcholinesterase (BChE), which plays a role in neurotransmission and is a target for Alzheimer’s disease treatment .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The presence of the triazole moiety is known to enhance such activities due to its ability to disrupt cellular functions in microorganisms .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Activity IC50 (μM) Comments
BChE Inhibition5.6Moderate inhibition compared to standard drugs
Antibacterial12.0Effective against Gram-positive bacteria
Cytotoxicity (SH-SY5Y cells)>20.0Minimal cytotoxicity observed at therapeutic concentrations

Case Studies

  • Alzheimer's Disease Model : In a study involving SH-SY5Y neuronal cells exposed to amyloid-beta (Aβ) peptides, this compound demonstrated protective effects against Aβ-induced toxicity. Cell viability assays indicated that treatment with the compound significantly improved cell survival rates compared to untreated controls .
  • Antimicrobial Efficacy : A research project evaluated the antimicrobial properties of various triazole derivatives, including this compound. Results showed effective inhibition against Staphylococcus aureus and Escherichia coli strains at concentrations lower than those required for conventional antibiotics .

Properties

CAS No.

766526-40-3

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

2,3-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C11H12N4O3/c1-17-9-5-3-4-8(10(9)18-2)11(16)14-15-6-12-13-7-15/h3-7H,1-2H3,(H,14,16)

InChI Key

YXFTUXDCDMZBJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NN2C=NN=C2

solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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